molecular formula C6H4BrFOS B8471269 2-Bromo-1-(5-fluorothiophen-2-yl)ethanone

2-Bromo-1-(5-fluorothiophen-2-yl)ethanone

Cat. No. B8471269
M. Wt: 223.06 g/mol
InChI Key: YLTLPVHHSDNDDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08889856B2

Procedure details

To a stirred clear amber solution of 1-(5-fluorothiophen-2-yl)ethanone (9.70 g, 67.3 mmol) in dichloromethane (224 mL) at 0° C. under nitrogen is added diisopropylethylamine (14.7 mL, 84.1 mmol) followed by the drop wise addition of trimethylsilyl trifluoromethanesulfonate (13.8 mL, 74.0 mmol) over 10 minutes while maintaining the internal temperature below 5° C. The resulting solution is stirred at 0° C. for 90 minutes. N-bromosuccinimide (13.17 g, 74.0 mmol) is added in one portion and the resulting orange solution is stirred at 0° C. for 1 hour. Dilute aqueous sodium bicarbonate (200 mL of a 1:1 water/saturated aqueous sodium bicarbonate solution) and dichloromethane (50 mL) are added. The phases are separated and the aqueous phase is re-extracted with dichloromethane (150 mL). The combined organic extracts are dried over sodium sulfate, filtered, and concentrated under reduced pressure to give a red oily/amorphous residue. The residue is diluted with hexanes (50 mL) and dichloromethane (5 mL) and filtered to remove solids. The solids are washed with a solution of hexanes/dichloromethane (˜50 mL, 7:3). The combined filtrates are concentrated under reduced pressure and the residue is purified by silica gel chromatography eluting with hexanes/dichloromethane (two-step gradient from 70:30 to 60:40 to 50:50) to give the title compound (13.33 g, 89%). 1H NMR (CDCl3) δ 4.27 (s, 2H), 6.58 (dd, J=1.3, 4.4 Hz, 1H), 7.52 (dd, J=1.5, 4.2 Hz, 1H).
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
14.7 mL
Type
reactant
Reaction Step One
Quantity
224 mL
Type
solvent
Reaction Step One
Quantity
13.8 mL
Type
reactant
Reaction Step Two
Quantity
13.17 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
[Compound]
Name
hexanes
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Five
Yield
89%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[S:6][C:5]([C:7](=[O:9])[CH3:8])=[CH:4][CH:3]=1.C(N(C(C)C)CC)(C)C.FC(F)(F)S(O[Si](C)(C)C)(=O)=O.[Br:31]N1C(=O)CCC1=O.C(=O)(O)[O-].[Na+]>ClCCl.O>[Br:31][CH2:8][C:7]([C:5]1[S:6][C:2]([F:1])=[CH:3][CH:4]=1)=[O:9] |f:4.5|

Inputs

Step One
Name
Quantity
9.7 g
Type
reactant
Smiles
FC1=CC=C(S1)C(C)=O
Name
Quantity
14.7 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
224 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
13.8 mL
Type
reactant
Smiles
FC(S(=O)(=O)O[Si](C)(C)C)(F)F
Step Three
Name
Quantity
13.17 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Five
Name
hexanes
Quantity
50 mL
Type
solvent
Smiles
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting solution is stirred at 0° C. for 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the internal temperature below 5° C
STIRRING
Type
STIRRING
Details
the resulting orange solution is stirred at 0° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The phases are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is re-extracted with dichloromethane (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts are dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a red oily/amorphous residue
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove solids
WASH
Type
WASH
Details
The solids are washed with a solution of hexanes/dichloromethane (˜50 mL, 7:3)
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates are concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with hexanes/dichloromethane (two-step gradient from 70:30 to 60:40 to 50:50)

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
BrCC(=O)C=1SC(=CC1)F
Measurements
Type Value Analysis
AMOUNT: MASS 13.33 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.